REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N1[CH:24]=[CH:23]N=C1)(N1C=CN=C1)=O.C(O[Si](C)(C)CCC)(=O)[CH2:26][C:27]([O-:29])=[O:28].C1CCN2C(=NCCC2)CC1.[N-]1C=CN=C1.Cl>O1CCCC1>[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4](=[O:6])[CH2:26][C:27]([O:29][CH2:23][CH3:24])=[O:28]
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1F)I
|
Name
|
|
Quantity
|
12.46 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ethyltrimethylsilyl malonate
|
Quantity
|
14.38 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)O[Si](CCC)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]1C=NC=C1
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 5.5 h
|
Duration
|
5.5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography
|
Type
|
WASH
|
Details
|
eluted with methylene chloride/heptane/ethyl acetate/acetic acid (3/7/0.5%/0.5%)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1F)I)C(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |